molecular formula C12H16INO5 B4041190 [2-(4-iodophenoxy)ethyl]dimethylamine oxalate

[2-(4-iodophenoxy)ethyl]dimethylamine oxalate

Cat. No.: B4041190
M. Wt: 381.16 g/mol
InChI Key: LUROVIZBMFBNFA-UHFFFAOYSA-N
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Description

[2-(4-iodophenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C12H16INO5 and its molecular weight is 381.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.00732 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

An Improved Synthesis of Derivatives

The study by Obydennov et al. (2013) discusses an improved synthesis process involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate, leading to derivatives that could be related to the synthesis or functionalization of compounds like "[2-(4-iodophenoxy)ethyl]dimethylamine oxalate" (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Copper-Catalyzed Functionalization

Xu et al. (2010) describe a copper-catalyzed process for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, using dimethyl sulfoxide as the oxidant. This tandem transformation process could be analogous to reactions involving "this compound" in terms of halide functionalization and coupling reactions (Xu, Wan, Mao, & Pan, 2010).

Catalytic Applications

Catalytic Reduction to Ethylene Glycol

Ding et al. (2017) report on Cu/SiO2 catalysts' development for the selective hydrogenation of diethyl oxalate to ethylene glycol, showcasing the catalysts' improved stability and selectivity. Although the study does not directly involve "this compound," it highlights the potential for catalytic applications of related compounds in chemical synthesis (Ding, Popa, Tang, Gasem, Fan, & Zhong, 2017).

Properties

IUPAC Name

2-(4-iodophenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO.C2H2O4/c1-12(2)7-8-13-10-5-3-9(11)4-6-10;3-1(4)2(5)6/h3-6H,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUROVIZBMFBNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.